![molecular formula C22H18FN3O2S B10927011 [3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10927011.png)
[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, thienyl, isoxazolo, and piperidino groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the fluorophenyl and thienyl groups through various coupling reactions. The final step involves the attachment of the piperidino group to the methanone moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thienyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is investigated for its potential interactions with biological macromolecules. Studies focus on its binding affinity, specificity, and potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its unique structural features may offer advantages in targeting specific biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds:
- 3-(2-CHLOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE
- 3-(2-BROMOPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE
- 3-(2-METHOXYPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE
Uniqueness: The uniqueness of 3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity, stability, and overall pharmacokinetic properties, distinguishing it from its analogs.
3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18FN3O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H18FN3O2S/c23-16-8-3-2-7-14(16)20-19-15(22(27)26-10-4-1-5-11-26)13-17(18-9-6-12-29-18)24-21(19)28-25-20/h2-3,6-9,12-13H,1,4-5,10-11H2 |
InChI Key |
HVGWSDSHZGLBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4F)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926933.png)

![Methyl 2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10926944.png)
![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10926951.png)
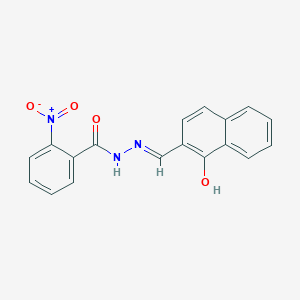
![N-(2,6-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926969.png)
![1-benzyl-6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926970.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10926982.png)
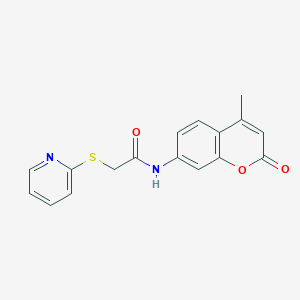
![N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926998.png)
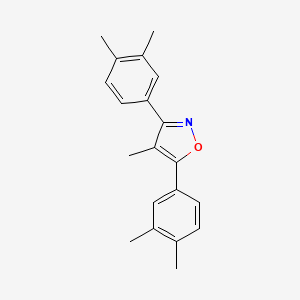
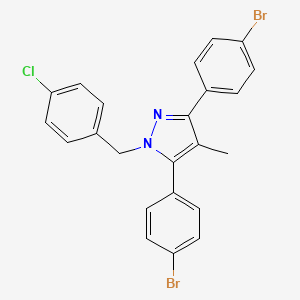
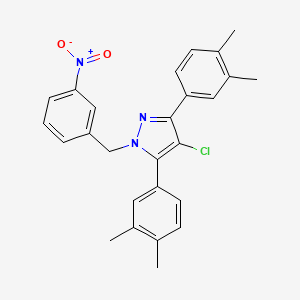
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927021.png)
